8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride

Catalog No.
S740303
CAS No.
57933-28-5
M.F
C12H15ClN2
M. Wt
222.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole...

CAS Number

57933-28-5

Product Name

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

InChI

InChI=1S/C12H14N2.ClH/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H

InChI Key

REVKSCFIBWBLGH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=C2CNCC3.Cl

solubility

31.7 [ug/mL]

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CNCC3.Cl

The exact mass of the compound 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (CAS 57933-28-5) is a highly functionalized tetrahydro-γ-carboline building block widely utilized in the synthesis of neuroprotective agents, antihistamines, and cystic fibrosis transmembrane conductance regulator (CFTR) modulators [1]. As a pre-formed hydrochloride salt, it provides a stable, highly processable secondary amine core that serves as the direct structural precursor to drugs such as Dimebon (Latrepirdine) [2]. For industrial and medicinal chemistry procurement, this specific compound offers a critical balance of electron-donating indole functionality (via the 8-methyl group) and enhanced shelf-stability, making it a priority selection for N-alkylation and cross-coupling workflows where the free base or des-methyl analogs would introduce yield or stability liabilities [1].

Research Fit

Dual-target tool compound: reported 5-HT₂B antagonist and CFTR potentiator chemotypeCore scaffold validated across two independent pharmacology programs
Hydrochloride salt with pH-buffered solubility for assay workflows31.7 µg/mL at pH 7.4; designed for PBS and cell-culture media compatibility
Batch-specific multi-method QC (NMR, HPLC, GC) for reproducibilityExceeds standard catalog-grade purity documentation

Substituting this compound with the unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 6208-60-2) or the 8-fluoro analog (CAS 39876-39-6) fundamentally alters the electronic properties of the indole ring, significantly impacting downstream structure-activity relationships (SAR) and synthetic reactivity [1]. In pharmacological applications, the 8-methyl group is strictly required to maintain the specific lipophilicity and target engagement profiles of Dimebon analogs and optimized CFTR potentiators [2]. Furthermore, attempting to procure the free base form (CAS 64172-41-4) instead of the hydrochloride salt introduces handling challenges, as the free base is highly susceptible to oxidative degradation of the secondary amines and exhibits poor aqueous solubility, complicating both long-term storage and direct use in biological assays or biphasic reactions [3].

Substitution Risk

Unsubstituted THβC parent
Reported large affinity reduction at 5-HT₂B receptor — target engagement may not transfer, compromising assay sensitivity.
Free-base form (CAS 64172-41-4)
Lacks pH-controlled solubility specification — dissolution kinetics may differ in buffer-based assays, introducing variability.
6-Methyl or 8-bromo analogs
Distinct SAR profile — may not support cooperative 7,8-disubstitution gain and alters subtype-selectivity context.

CFTR Potentiator Pharmacophore: 8-Methyl Advantage

In the optimization of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-based CFTR potentiators, the 8-methyl substitution was selected as the optimal core scaffold over 8-methoxy and 8-H baselines. Head-to-head assays demonstrated that the 8-methyl analog maintained a highly competitive sub-micromolar potency (EC50 = 0.27 μM) while providing a superior balance of target engagement and metabolic stability for downstream phenyl-ring derivatization, outperforming the unsubstituted 8-H analog (EC50 = 0.23 μM) which exhibited different metabolic liabilities during optimization [1].

Evidence DimensionCFTR Potentiator Potency (EC50) and Scaffold Viability
Target Compound Data8-Methyl analog (EC50 = 0.27 μM, selected for lead optimization)
Comparator Or Baseline8-H analog (EC50 = 0.23 μM)
Quantified DifferenceConserved sub-micromolar potency with an optimized metabolic stability profile for further N-alkylation
ConditionsHS-YFP assay for CFTR gating defect correction

Buyers developing novel CFTR modulators or neuroprotective agents should prioritize the 8-methyl core to ensure baseline efficacy and optimal metabolic stability before investing in complex N-alkyl substitutions.

5-HT₂B Affinity Gain
Head-to-head
~25-fold higher affinity vs unsubstituted parent (−log K_B 9.0 vs 7.61)
Indispensable 8-methyl for target engagement
Rat stomach fundus functional assay; K_B ≈ 1 nM

Synthetic Yield & Precursor Efficiency

As a synthetic intermediate, procuring the pre-formed 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core bypasses significant synthetic bottlenecks. When synthesized via the Fischer indole reaction, the 8-methyl derivative can achieve isolated yields of up to 91%. In contrast, attempts to synthesize closely related 5-substituted or electron-deficient analogs (e.g., using meta-substituted phenylhydrazines) often result in significantly lower yields or require complex chromatographic separation of 5- and 7-substituted regioisomers, frequently yielding inefficient 1:1 mixtures [1].

Evidence DimensionIsolated Synthetic Yield (Core Formation)
Target Compound Data91% isolated yield for the 8-methyl tetrahydro-γ-carboline core
Comparator Or BaselineMeta-substituted or electron-withdrawing phenylhydrazine precursors
Quantified DifferenceUp to >40% higher yield and complete avoidance of 1:1 regioisomer mixtures
ConditionsFischer indole synthesis (refluxing conditions, standard workup)

Procurement of the pre-formed 8-methyl hydrochloride salt eliminates the yield bottlenecks and regioselectivity issues associated with synthesizing functionalized carbolines from scratch, directly accelerating scale-up.

Cooperative 7,8-Disubstitution
Head-to-head
10-fold affinity boost upon 7-methyl addition (8-Me → 7,8-diMe)
8-Me scaffold uniquely enables sub-nanomolar optimization
Highest affinity (−log K_B 10.12) in series; same cooperative effect not seen with 6-Me or 8-Br

HCl Salt vs. Free Base: Stability & Solubility

The procurement of the hydrochloride salt (CAS 57933-28-5) offers distinct processability advantages over the free base form (CAS 64172-41-4). Tetrahydro-γ-carboline free bases are known to be susceptible to air oxidation at the secondary amine sites during long-term storage. The hydrochloride salt form mitigates this degradation, ensuring high purity retention over standard shelf-life. Furthermore, the salt form provides significantly higher aqueous solubility (estimated at >60 mg/L compared to the highly lipophilic free base), which is critical for direct use in in vitro biological screening or biphasic N-alkylation reactions [1].

Evidence DimensionStorage Stability and Aqueous Solubility
Target Compound DataHydrochloride salt (CAS 57933-28-5): High oxidative stability, water-soluble (>60 mg/L)
Comparator Or BaselineFree base (CAS 64172-41-4): Oxidation-prone, poorly soluble
Quantified DifferenceExtended shelf-life and superior phase-transfer compatibility
ConditionsStandard ambient storage and aqueous assay conditions

For laboratories conducting high-throughput screening or multi-step synthesis, the hydrochloride salt eliminates the need for pre-reaction purification and improves dosing accuracy in aqueous media.

Subtype Selectivity
Head-to-head
>100-fold 5-HT₂B/2A and 5-HT₂B/2C selectivity (7,8-diMe analog)
Supports probe compound qualification for subtype-selective studies
Requires 7,8-dimethyl substitution; 8-Br analog nonselective
Salt-Form Solubility
Cross-study comparable
HCl salt: 31.7 µg/mL at pH 7.4 (buffered)
pH-defined specification for reproducible assay workflows
Free-base solubility in unbuffered water not directly comparable; salt reduces dissolution-rate variability
Batch QC Documentation
Data to verify
NMR, HPLC, GC provided per batch (≥95% purity specification)
Supports lot-specific identity and purity verification
Supplier documentation; verify analytical data completeness prior to procurement
Dual Chemotype Validation
Class-level
Core scaffold independently validated as 5-HT₂B antagonist and CFTR potentiator
Scaffold supports cross-target research applications
CFTR EC₅₀ range 200 nM–µM reported; 8-methyl compatibility confirmed in 5-HT₂B series

Dimebon & Neuroprotective Analog Synthesis

This compound is the direct, essential precursor for the synthesis of Dimebon and related 5-HT6 receptor antagonists. The 8-methyl group is strictly required for the specific pharmacological profile of these neuroprotective agents, and the hydrochloride salt form allows for clean, high-yield N-alkylation at the piperidine or indole nitrogen during late-stage functionalization [1].

Novel CFTR Potentiator Development

Based on established structure-activity relationships, the 8-methyl-tetrahydro-γ-carboline core is a validated starting point for designing correctors for cystic fibrosis transmembrane conductance regulator (CFTR) gating defects. It offers an optimal balance of sub-micromolar potency and metabolic stability, making it superior to 8-H or 8-methoxy baselines for library generation [2].

High-Throughput Screening Library Generation

Because the hydrochloride salt exhibits superior aqueous solubility and oxidative stability compared to the free base, it is the preferred form for inclusion in automated, high-throughput screening libraries. It can be directly dissolved in aqueous/DMSO mixtures without the rapid degradation profiles typical of unprotected carboline free bases [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-HT₂B receptor pharmacology research
8-Methyl scaffold for target engagement
Functional assay endpoint review
CFTR potentiator chemotype exploration
Core scaffold validated for CFTR potentiation
Iodide influx assay endpoint context
Buffer-based in vitro pharmacology
pH-defined salt solubility
Reproducible dose-response in PBS/cell culture media
Multi-target chemical biology
Dual chemotype validation
Cross-target activity profiling

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